![molecular formula C18H23FN4O B7639326 2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol, also known as FPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
作用機序
The mechanism of action of 2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol is not fully understood. However, studies have suggested that it may exert its antimicrobial activity by disrupting the bacterial cell membrane. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the production of reactive oxygen species and reduce neuroinflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress, which may have implications for its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have a low toxicity profile, indicating that it may be a safe compound for use in research.
実験室実験の利点と制限
One advantage of 2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol is its broad spectrum of antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, this compound has shown potential as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol. One direction is to further investigate its antimicrobial activity and explore its potential as a new antibiotic. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent. Furthermore, studies could be conducted to investigate the potential of this compound as an anticancer agent and explore its use in combination with other chemotherapeutic agents.
合成法
The synthesis of 2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol involves the reaction of 2-pyridylmethylamine, 3-fluoropyridine-2-carboxaldehyde, and 2-piperidone in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to obtain this compound in high yield.
科学的研究の応用
2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial properties and has demonstrated activity against a range of bacteria and fungi. This compound has also been investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, this compound has been explored for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and neuroinflammation.
特性
IUPAC Name |
2-[1-[5-[[(3-fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-16-5-3-9-20-18(16)22-13-14-6-7-17(21-12-14)23-10-2-1-4-15(23)8-11-24/h3,5-7,9,12,15,24H,1-2,4,8,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOQUSOEFZQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC=C(C=C2)CNC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

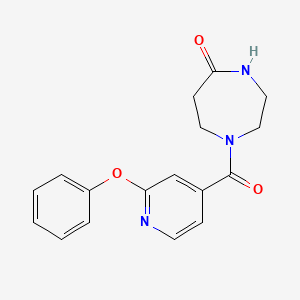
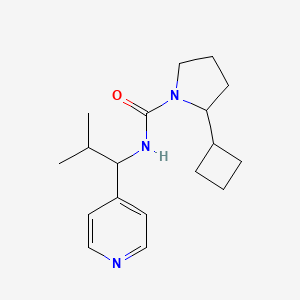
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
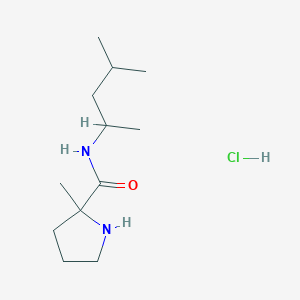
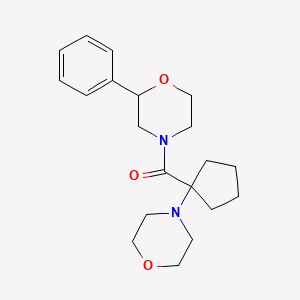
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
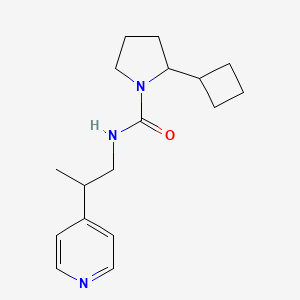
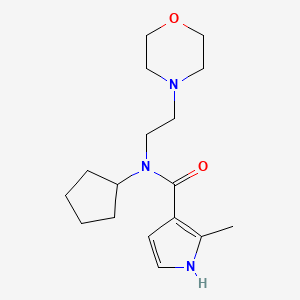
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
